molecular formula C15H25ClN2O4S B1210277 Tiapride CAS No. 51012-32-9

Tiapride

Numéro de catalogue: B1210277
Numéro CAS: 51012-32-9
Poids moléculaire: 364.9 g/mol
Clé InChI: OTFDPNXIVHBTKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiapride is a substituted benzamide derivative that acts as a selective dopamine D2 and D3 receptor antagonist. It is primarily used in the treatment of various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly . This compound’s unique pharmacological profile makes it a valuable therapeutic agent in managing these conditions.

Applications De Recherche Scientifique

Clinical Applications

Tiapride has been indicated for several conditions, including:

  • Dyskinesias : this compound is effective in managing dyskinesias associated with neuroleptic medications and other movement disorders.
  • Alcohol Withdrawal Syndrome : It has shown promise in treating symptoms associated with alcohol withdrawal.
  • Psychiatric Disorders : this compound is used for agitation, aggression, and other behavioral disturbances, particularly in elderly patients.
  • Chorea : It is considered a treatment option for chorea, particularly in conditions like Huntington's disease.

Pharmacological Profile

This compound exhibits a unique pharmacological profile compared to other antipsychotics:

  • Dopamine Receptor Affinity : It shows a higher affinity for limbic areas than striatal areas, which may contribute to its efficacy in treating psychiatric symptoms without significant extrapyramidal side effects typical of other antipsychotics like haloperidol .
  • Anxiolytic Properties : Studies indicate that this compound may provide anxiolytic effects, making it beneficial for patients with anxiety disorders .

Clinical Studies Overview

A systematic review of clinical studies highlights the efficacy of this compound across various conditions:

StudyConditionSample SizeTreatment DurationKey Findings
Cichecki et al., 2016Chorea2052 weeksImprovement in chorea symptoms noted.
Csanda et al., 1984Chorea1552 weeksSignificant improvement in AIMS scores (p < 0.05).
Deroover et al., 1984Chorea, Depression, Anxiety239 weeksSignificant improvement on Likert scale (p < 0.05).
Desamericq et al., 2014Various Conditions347 (43 on this compound)Mean 122 weeksNo significant difference in functionality compared to olanzapine (p < 0.05).

Case Studies

  • Tardive Dyskinesia : In a clinical trial, patients treated with this compound showed significant improvements in symptoms of tardive dyskinesia without major side effects after discontinuation of the drug .
  • Agitation in Dementia : A study indicated that this compound was well-tolerated and effective in managing agitation among elderly patients with dementia, outperforming placebo controls .

Comparative Efficacy

When compared to other antipsychotic medications:

  • In a double-blind study against haloperidol, this compound was found to be equally effective but better tolerated by patients, particularly regarding sedation levels .
  • This compound has been suggested as a safer alternative for managing agitation and aggression in vulnerable populations such as the elderly or those with comorbid conditions .

Mécanisme D'action

Target of Action

Tiapride is a selective antagonist of dopamine D2 and D3 receptors in the brain . These receptors are primarily found in the limbic areas of the brain, which are associated with emotions and behavior . This compound shows a high degree of regional selectivity for these limbic areas .

Mode of Action

This compound works by selectively blocking the dopamine D2 and D3 receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a crucial role in mood and behavior . By blocking these receptors, this compound can help regulate behavioral, sleep, and motor function disturbances .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in mood and behavior .

Pharmacokinetics

This compound is rapidly distributed and exhibits virtually no binding to plasma proteins, giving it a relatively high volume of distribution . It is minimally metabolized in humans, with 70% of the drug being eliminated in an unchanged form in the urine within 24 hours . This suggests that this compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D3 dopamine receptors, this compound reduces the effects of dopamine, leading to changes in mood and behavior . This can result in a reduction of symptoms in conditions such as dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tiapride can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylsulfonylbenzoic acid with diethylamine. The key steps include:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Des Réactions Chimiques

Types of Reactions: Tiapride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Tiapride’s unique pharmacological profile, combined with its relatively moderate receptor affinity, makes it a valuable therapeutic agent with a favorable safety profile.

Activité Biologique

Tiapride is a benzamide derivative primarily used as an antipsychotic and anti-chorea agent. Its pharmacological profile is characterized by selective antagonism of dopamine D2 and D3 receptors, making it particularly effective in treating conditions such as Huntington's disease and Tourette syndrome. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound exhibits a high degree of selectivity for dopamine receptors, particularly D2 and D3. It has been shown to have a moderate affinity for these receptors, with IC50 values of 110-320 nM for D2 and 180 nM for D3 receptors in vitro . Unlike other neuroleptics such as haloperidol and risperidone, which interact with multiple receptor types, this compound's targeted action minimizes side effects associated with non-specific receptor binding.

  • Dopamine Receptor Binding:
    • D2 Receptor: IC50 = 110-320 nM
    • D3 Receptor: IC50 = 180 nM
    • D1 and D4 Receptors: No significant affinity
    • Non-Dopaminergic Receptors: Minimal interaction with H1, α1, α2-adrenergic, and serotonergic receptors .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

  • Bioavailability: Approximately 75%.
  • Time to Maximum Concentration (Tmax): 0.4–1.5 hours.
  • Half-life: 2.9–3.6 hours.
  • Volume of Distribution: High; negligible plasma protein binding.
  • Metabolism: Minimal; about 70% excreted unchanged in urine within 24 hours .

Case Studies and Cohort Studies

  • Chorea Management in Huntington's Disease:
    A cohort study indicated that this compound effectively improved chorea symptoms in patients with Huntington's disease. Patients receiving a stable dose reported significant improvements in the Unified Huntington's Disease Rating Scale (UHDRS) scores over a treatment period .
  • Tourette Syndrome Treatment:
    In pediatric patients with Tourette syndrome, a study revealed that this compound significantly reduced tic severity. The study involved 49 patients with a median dose of 6.9 mg/kg, where 83.3% showed improvement . The mean serum concentration associated with effective treatment was approximately 1411 ng/ml.
    StudyPopulationDosageOutcome
    Cichecki et al., 2016Chorea PatientsVariesImprovement in AIMS score (p < 0.05)
    Csanda et al., 1984Chorea Patients600–900 mg/daySignificant improvement (p-value not given)
    Pediatric Study (2020)Children with TicsMedian 6.9 mg/kgSymptoms improved in 83.3%

Safety Profile

This compound is generally well-tolerated, with side effects reported as mild to moderate. Common adverse effects include sedation and gastrointestinal disturbances, but severe adverse reactions are rare . The withdrawal of this compound after long-term use has been documented to cause withdrawal symptoms in some patients, necessitating careful management during tapering .

Propriétés

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDPNXIVHBTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045210
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51012-33-0, 51012-32-9
Record name Tiapride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.3 g (0.01 mol) of 2-methoxy 5-methylsulfonylbenzoic acid, 2.9 g (0.025 mol) of N,N-diethyl ethylenediamine and 40 ml of dioxan are placed in a 100 ml balloon flask provided with a stirrer and a condenser.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N-(DIETHYLAMINOETHYL) 2-METHOXY 5-METHYLSULFONYLBENZAMIDE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiapride
Reactant of Route 2
Reactant of Route 2
Tiapride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tiapride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tiapride
Reactant of Route 5
Reactant of Route 5
Tiapride
Reactant of Route 6
Reactant of Route 6
Tiapride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.